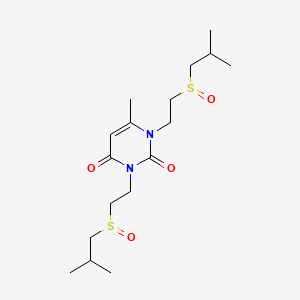
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil es un compuesto orgánico sintético que pertenece a la clase de derivados de uracilo. El uracilo es una de las cuatro bases nitrogenadas en el ácido nucleico del ARN, y sus derivados a menudo se exploran por sus posibles actividades biológicas. Este compuesto particular se caracteriza por la presencia de grupos isobutylsulfinilo unidos al anillo de uracilo, que pueden impartir propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil típicamente involucra múltiples pasos:
Materiales de partida: La síntesis comienza con uracilo e isobutylsulfinil cloruro disponibles comercialmente.
Formación de Intermediarios: El uracilo se metila primero en la posición 6 utilizando yoduro de metilo en presencia de una base como carbonato de potasio.
Sulfinilación: El uracilo metilado se hace reaccionar entonces con isobutylsulfinil cloruro en presencia de una base como trietilamina para introducir los grupos isobutylsulfinilo en las posiciones 1 y 3.
Métodos de Producción Industrial
Para la producción a escala industrial, el proceso se optimiza para obtener mayores rendimientos y pureza. Esto puede implicar:
Reactores de flujo continuo: Para asegurar condiciones de reacción consistentes y escalabilidad.
Técnicas de purificación: Como la recristalización o la cromatografía para lograr los niveles de pureza deseados.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Los grupos sulfinilo pueden oxidarse a grupos sulfonilo utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El compuesto puede reducirse para eliminar los grupos sulfinilo, típicamente utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo de uracilo puede sufrir reacciones de sustitución nucleófila, donde los grupos sulfinilo pueden ser reemplazados por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Diversos nucleófilos como aminas o tioles en condiciones básicas.
Productos Principales
Oxidación: 1,3-Bis(isobutylsulfonylethyl)-6-methyluracil.
Reducción: 1,3-Bis(isobutylethyl)-6-methyluracil.
Sustitución: Dependiendo del nucleófilo, diversos derivados de uracilo sustituidos.
Aplicaciones Científicas De Investigación
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con ácidos nucleicos y proteínas.
Medicina: Explorado por sus posibles propiedades antivirales y anticancerígenas debido a su similitud estructural con las bases nitrogenadas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 1,3-Bis(isobutylsulfinylethyl)-6-methyluracil se basa principalmente en su capacidad para interactuar con macromoléculas biológicas:
Objetivos Moleculares: Puede dirigirse a ácidos nucleicos, interfiriendo potencialmente con la síntesis de ADN y ARN.
Vías Implicadas: El compuesto puede inhibir enzimas implicadas en el metabolismo de los ácidos nucleicos, lo que lleva a sus posibles efectos antivirales y anticancerígenos.
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Bis(isobutylsulfonylethyl)-6-methyluracil: Una forma oxidada con grupos sulfonilo.
1,3-Bis(isobutylethyl)-6-methyluracil: Una forma reducida sin grupos sulfinilo.
6-Methyluracil: El compuesto madre sin ningún grupo sulfinilo o isobutílico.
Singularidad
1,3-Bis(isobutylsulfinylethyl)-6-methyluracil es único debido a la presencia de grupos isobutylsulfinilo, que pueden impartir reactividad química y actividad biológica distintas en comparación con sus análogos. Estos grupos pueden influir en la solubilidad, estabilidad e interacción del compuesto con objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
180274-06-0 |
|---|---|
Fórmula molecular |
C17H30N2O4S2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
6-methyl-1,3-bis[2-(2-methylpropylsulfinyl)ethyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H30N2O4S2/c1-13(2)11-24(22)8-6-18-15(5)10-16(20)19(17(18)21)7-9-25(23)12-14(3)4/h10,13-14H,6-9,11-12H2,1-5H3 |
Clave InChI |
BXLDUHRYGORSDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=O)N1CCS(=O)CC(C)C)CCS(=O)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



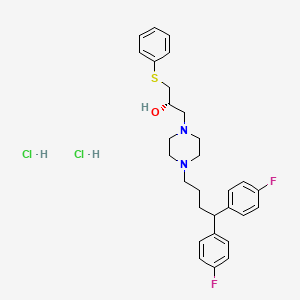



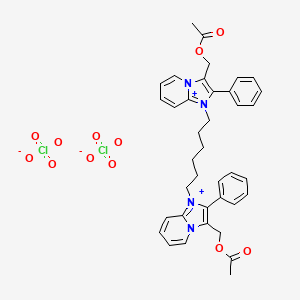
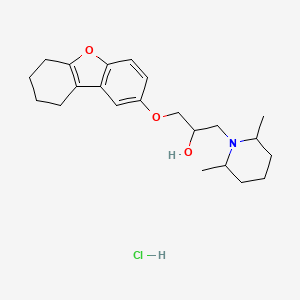
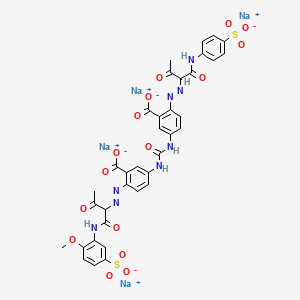
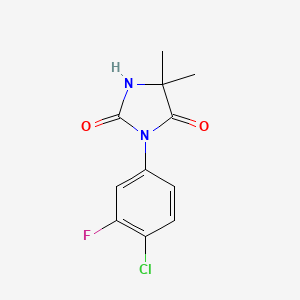
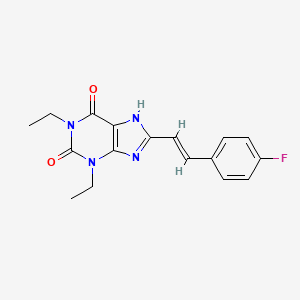
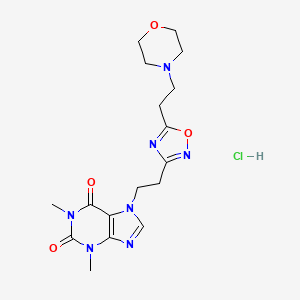
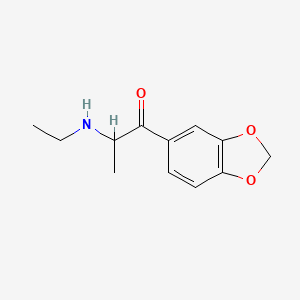

![heptan-2-yl 2-(5-chloroquinolin-8-yl)oxyacetate;[(2R)-1-oxo-1-prop-2-ynoxypropan-2-yl] (2R)-2-[4-(5-chloro-3-fluoropyridin-2-yl)oxyphenoxy]propanoate](/img/structure/B12757673.png)
